Potassium (4-methylsulfonylphenyl)trifluoroborate
Description
Potassium (4-methylsulfonylphenyl)trifluoroborate is a tetracoordinate organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its stability arises from the trifluoroborate moiety, which mitigates oxidation and protodeboronation issues common in tricoordinate boronic acids . The 4-methylsulfonylphenyl group introduces a strong electron-withdrawing effect, enhancing reactivity in electrophilic substitution reactions. This compound is particularly valued in pharmaceutical and materials science for constructing complex aryl frameworks .
Properties
IUPAC Name |
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZWCMTYKAZMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635800 | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-40-4 | |
| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of Boronic Acid to Potassium Trifluoroborate
Synthesis of 4-methylsulfonylphenylboronic acid : Usually prepared via lithiation or metalation of the corresponding aryl halide followed by quenching with trialkyl borates.
Treatment with KHF2 : The boronic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF) or a THF/water mixture. Potassium hydrogen difluoride (KHF2) is added in excess (typically 3-4 equivalents).
Reaction Conditions : The mixture is stirred at room temperature for 1-2 hours, allowing the formation of the potassium trifluoroborate salt.
Isolation : The reaction mixture is evaporated to dryness, and the residue is extracted multiple times with hot acetone to remove inorganic salts and impurities.
Recrystallization : The concentrated acetone solution is cooled, often with the addition of diethyl ether, to precipitate the pure this compound as a white solid.
This approach avoids chromatographic purification and yields a stable, bench-top storable product.
Alternative Preparation Methods and Catalytic Cross-Coupling Context
While the direct synthesis from boronic acid and KHF2 is standard, other methods involve:
Borylation of Aryl Halides : Using bis(pinacolato)diboron under copper or palladium catalysis to form boronate esters, which are then converted to trifluoroborates by KHF2 treatment.
Use of Organotrifluoroborates in Cross-Coupling : Potassium trifluoroborates, including methyl and cyclopropyl variants, have been prepared via similar methods and used in Suzuki-Miyaura reactions with palladium catalysts such as Pd(OAc)2 combined with phosphine ligands (e.g., RuPhos, XPhos).
Microwave-Assisted Methods : Some protocols employ microwave irradiation to facilitate cross-coupling of potassium trifluoroborates with electrophiles, indicating the stability and versatility of these salts under various conditions.
These methods highlight the robustness of potassium trifluoroborates and their synthetic accessibility from boronic acid precursors.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Conditions for this compound Preparation |
|---|---|
| Starting Material | 4-methylsulfonylphenylboronic acid or boronate ester |
| Reagent | Potassium hydrogen difluoride (KHF2), 3-4 equivalents |
| Solvent | THF, THF/water mixture, or aqueous media |
| Temperature | Room temperature to mild heating (20–60 °C) |
| Reaction Time | 1–2 hours |
| Work-up | Evaporation, hot acetone extraction, recrystallization |
| Purity | High, suitable for cross-coupling without further purification |
| Yield | Generally good to excellent (70–90%) depending on substrate and conditions |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation with aryl and heteroaryl halides.
Mechanism :
-
Transmetalation occurs between the trifluoroborate and palladium catalyst, facilitated by bases such as Cs
CO
or K
CO . -
The sulfonyl group stabilizes the intermediate through electron withdrawal, enhancing coupling efficiency .
Representative Conditions :
| Electrophile | Catalyst System | Solvent | Base | Yield (%) | Source |
|---|---|---|---|---|---|
| Aryl chlorides | Pd(OAc) | ||||
| /XPhos | CPME/H | ||||
| O | K | ||||
| CO | |||||
| 70–85 | |||||
| Heteroaryl bromides | PdCl | ||||
| (dppf) | Toluene/H | ||||
| O | Cs | ||||
| CO | |||||
| 60–78 |
Scope :
-
Compatible with electron-rich and electron-poor aryl chlorides .
-
Tolerates functional groups such as amides, sulfonamides, and phenols .
Rhodium-Catalyzed Additions
The compound participates in Rh-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds.
Key Features :
-
Enantioselective additions are achievable with chiral ligands .
-
Reactions proceed via oxidative addition of Rh to the trifluoroborate, followed by migratory insertion .
Example Reaction :
Nickel-Catalyzed Cross-Couplings
Nickel catalysts enable single-electron transmetalation pathways, expanding substrate compatibility to include alkyl electrophiles .
Conditions :
Advantages :
-
Tolerates sterically hindered substrates (e.g., ortho-substituted aryl halides) .
-
Functional group compatibility includes esters and nitriles .
Functional Group Transformations
The sulfonyl group permits further derivatization:
-
Reduction : LiAlH
reduces the sulfonyl group to a thioether. -
Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at elevated temperatures.
Stability and Handling
Comparative Reactivity
| Property | Potassium (4-methylsulfonylphenyl)trifluoroborate | Boronic Acid Analogue |
|---|---|---|
| Stability | High (indefinite shelf life) | Low (prone to protodeboronation) |
| Reactivity | Moderate (requires strong base) | High (sensitive to conditions) |
| Handling | Non-hygroscopic | Hygroscopic |
Scientific Research Applications
Cross-Coupling Reactions
One of the most significant applications of potassium (4-methylsulfonylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Mechanism : The trifluoroborate acts as a nucleophile, reacting with electrophilic partners such as aryl halides or triflates. The tetracoordinate nature of the trifluoroborate allows it to be stable under various conditions while facilitating the release of the corresponding boronic acid upon reaction conditions.
- Reaction Conditions : Typically, palladium catalysts are employed to promote these reactions. For instance, using Pd(OAc)₂ with phosphine ligands has been shown to yield high conversions and selectivity for products derived from this compound .
Synthesis of Biologically Active Compounds
This compound has been utilized in synthesizing various biologically active molecules:
- Amino Acid Derivatives : It serves as a precursor for α-arylglycine derivatives through palladium-catalyzed three-component reactions involving glyoxylic acid and sulfonamides . These derivatives are important for peptide synthesis and medicinal chemistry.
- Pharmaceutical Intermediates : The compound has been used to synthesize intermediates for drugs that target various biological pathways, showcasing its importance in pharmaceutical development .
Case Study: Synthesis of Substituted Purines
A notable application involved using potassium methyltrifluoroborate in cross-coupling reactions with halopurines to generate substituted purines, which are crucial in nucleoside analog development . This study highlighted:
- Catalyst System : The use of Pd(OAc)₂ under microwave conditions improved yields and reduced reaction times.
- Outcome : The resulting purine derivatives exhibited enhanced biological activity compared to their non-substituted counterparts.
Case Study: Formation of Dihydroxylated Compounds
Another study focused on synthesizing dihydroxylated potassium alkyltrifluoroborates through sequential Suzuki-Miyaura reactions . Key findings included:
- Methodology : The method demonstrated high efficiency in generating complex molecular architectures.
- Significance : Such compounds are valuable in materials science and organic electronics.
Mechanism of Action
The mechanism of action of potassium (4-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Stability and Functional Group Compatibility
Potassium organotrifluoroborates generally exhibit superior stability compared to boronic acids due to their tetracoordinate structure. For example:
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiencies vary significantly among trifluoroborates, depending on substituent effects:
The 4-methylsulfonylphenyl group likely accelerates transmetalation in cross-coupling due to its electron-deficient aryl ring, though this requires validation. In contrast, potassium (4-(tert-butyl)phenyl)trifluoroborate (electron-donating group) may exhibit slower reaction kinetics .
Functional Group Tolerance and Side Reactions
- Potassium aryltrifluoroborates with electron-withdrawing groups (e.g., -NO₂, -CN) are prone to protodeboronation under strong basic conditions .
- Potassium (4-(2-hydroxyethyl)phenyl)trifluoroborate retains its boronate functionality even in the presence of hydroxyl groups, highlighting compatibility with protic substituents .
- The methylsulfonyl group in the target compound may reduce side reactions like homocoupling, as seen in potassium (4-cyanophenyl)trifluoroborate, where electron-withdrawing groups suppress undesired pathways .
Biological Activity
Potassium (4-methylsulfonylphenyl)trifluoroborate, often abbreviated as SPTF, is a compound that has garnered attention for its unique biological activities and applications in medicinal chemistry. This article delves into the biological activity of SPTF, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
SPTF is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical environments. Its structure can be represented as follows:
- Chemical Formula : C₇H₈B F₃O₂S K
- Molecular Weight : 236.19 g/mol
- SMILES Notation : [K+].COc1ccc(cc1)B-(F)F
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈B F₃O₂S K |
| Molecular Weight | 236.19 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in water |
SPTF has been shown to exhibit various biological activities, primarily through its role as a reagent in organic synthesis and potential therapeutic applications. Notably, it acts as an additive in electrolytes to inhibit lithium dendrite growth, which is crucial for improving the safety and efficiency of lithium-ion batteries . This property is particularly significant in the development of safer energy storage systems.
Inhibition Studies
Recent studies have highlighted the effectiveness of SPTF in inhibiting specific biological pathways. For instance, it has been reported that SPTF can inhibit the growth of certain cancer cell lines by interfering with critical protein-protein interactions . The compound's ability to serve as a boron reagent in Suzuki-Miyaura coupling reactions further emphasizes its versatility in synthesizing biologically active molecules .
Case Studies
- Cancer Cell Line Inhibition :
- Electrolyte Applications :
Table 2: Biological Activity Summary of SPTF
| Activity | Model/System | IC50/Effectiveness |
|---|---|---|
| Cell Growth Inhibition | MV4;11 leukemia cells | ~25 nM |
| Lithium Dendrite Growth Inhibition | Lithium-ion battery systems | Significant suppression |
Safety and Toxicity
While SPTF shows promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. According to safety data sheets, SPTF is classified with warnings for skin and eye irritation and requires standard safety precautions during handling .
Hazard Classification
- Eye Irritancy : Category 2
- Skin Irritancy : Category 2
- Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory system)
Q & A
Q. What are the standard synthetic protocols for preparing potassium (4-methylsulfonylphenyl)trifluoroborate?
Potassium trifluoroborates are typically synthesized via the reaction of boronic acids with potassium fluoride (KF) in polar aprotic solvents like tetrahydrofuran (THF) or acetone. For aryl-substituted derivatives (e.g., 4-methylsulfonylphenyl), the boronic acid precursor is treated with KF under anhydrous conditions, followed by precipitation and purification via Soxhlet extraction to remove inorganic byproducts . Optimization studies suggest using 3 equivalents of KF for high yields (80–95%) .
Q. How can researchers characterize the purity and stability of potassium trifluoroborates?
- Purity Analysis : Use and NMR spectroscopy to confirm the absence of hydrolyzed species (e.g., boronic acids). For example, NMR peaks for trifluoroborates typically appear at δ −140 to −150 ppm .
- Stability Testing : Monitor decomposition under varying pH and temperature. Trifluoroborates hydrolyze to boronic acids in aqueous basic conditions (pH > 9), which can be quantified via HPLC or gravimetric analysis .
Q. What are the primary applications of this compound in organic synthesis?
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylsulfonylphenyl group into biaryl scaffolds. It outperforms boronic acids in reactions with electron-deficient aryl halides due to reduced protodeboronation side reactions. Typical conditions involve Pd(PPh) as a catalyst, aqueous KCO as a base, and THF/water (10:1) as solvent .
Advanced Research Topics
Q. How do endogenous fluoride and boronic acids influence the efficiency of Suzuki-Miyaura couplings with potassium trifluoroborates?
Trifluoroborates hydrolyze in situ to generate trace boronic acids ( R-B(OH) ) and fluoride ions. Fluoride activates palladium catalysts by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit catalysis by forming Pd-F complexes. Optimal base-to-fluoride ratios (e.g., 2:1 KCO:KF) balance catalyst activation and side-reaction suppression .
Q. What strategies mitigate protodeboronation during cross-coupling of electron-deficient aryl trifluoroborates?
Q. How does the 4-methylsulfonyl group affect reactivity in palladium-catalyzed reactions?
The electron-withdrawing sulfonyl group enhances oxidative addition rates with aryl halides but reduces transmetalation efficiency. Computational studies suggest the sulfonyl moiety stabilizes the palladium intermediate during the catalytic cycle, requiring longer reaction times (12–24 hrs) compared to electron-rich substrates .
Q. What are the challenges in synthesizing potassium trifluoroborates with sterically hindered aryl groups?
Steric hindrance at the aryl ring slows both boronic acid formation and KF complexation. Strategies include:
- Microwave-assisted synthesis to accelerate reaction kinetics.
- Bulky solvents (e.g., diglyme) to improve solubility.
- High-pressure recrystallization for purification .
Data Contradiction Analysis
Q. Conflicting reports on trifluoroborate stability in aqueous vs. anhydrous media: How to resolve?
While trifluoroborates are stable in anhydrous THF (<5% decomposition over 1 month at −20°C), aqueous systems (e.g., THF/water) induce hydrolysis within hours. Contradictions arise from differing base strengths: weak bases (KCO) minimize hydrolysis, whereas strong bases (KOH) accelerate it. Researchers must standardize solvent/base pairs for reproducibility .
Methodological Recommendations
Optimal conditions for large-scale synthesis (>100 g batches):
- Precursor : Use bromomethyltrifluoroborate (1) with 3 equiv alkoxide.
- Purification : Employ continuous Soxhlet extraction with acetone to isolate pure product (yield >90%).
- Scale-up Safety : Conduct reactions in jacketed reactors with argon inerting to prevent moisture ingress .
Handling air-sensitive trifluoroborates in catalysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
